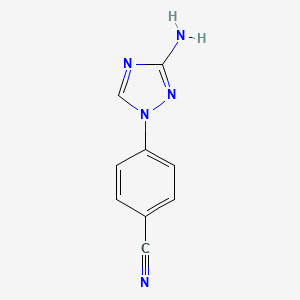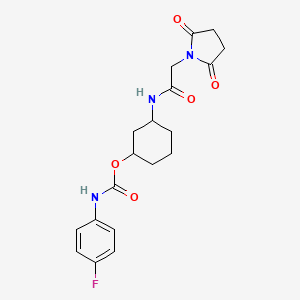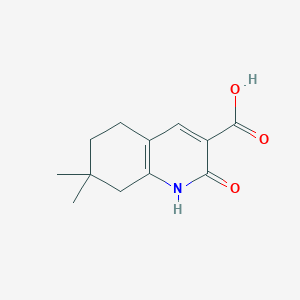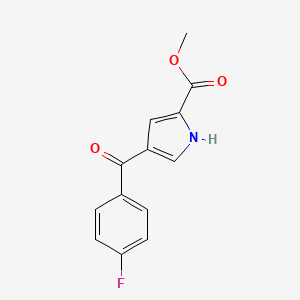![molecular formula C20H19N3O3S B2851477 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 893369-89-6](/img/structure/B2851477.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide” is a chemical compound. It is related to a class of compounds known as benzylisoquinoline alkaloids . These compounds have a benzo[d][1,3]dioxole structure feature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . By slightly modifying the total synthetic route and strategically combining it with an aza-Michael addition, Bischler–Napieralski reaction, and N-arylation, this methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Research on benzothiazole and benzimidazole derivatives, akin to the compound , has demonstrated significant attention toward their synthesis and evaluation for various biological activities. For instance, Gull et al. (2016) synthesized a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides evaluated for antioxidant, antibacterial, and urease inhibition activities, showing moderate to good activities, particularly in urease inhibition, surpassing standard references (Gull et al., 2016). Similarly, Basta et al. (2017) prepared some benzimidazole derivatives studied as antioxidants for base oil, highlighting their efficiency in improving oxidation stability (Basta et al., 2017).
Antimicrobial and Antioxidant Properties
Several studies have focused on the antimicrobial and antioxidant properties of benzothiazole and benzimidazole derivatives. Rezki (2016) reported on the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides showing promising antimicrobial activities (Rezki, 2016). Another study by Koppireddi et al. (2013) evaluated novel N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives for their anti-inflammatory and antioxidant activity, revealing compounds with excellent efficacy in both assays (Koppireddi et al., 2013).
Antitumor and Anti-inflammatory Activities
The antitumor and anti-inflammatory potentials of benzothiazole derivatives have been explored, with studies like that by Yurttaş et al. (2015), which synthesized derivatives bearing different heterocyclic rings and evaluated them for antitumor activity, finding some compounds with considerable anticancer activity against cancer cell lines (Yurttaş et al., 2015). Additionally, Tariq et al. (2018) investigated benzothiazole/benzoxazole derivatives for anti-inflammatory activity and p38α MAP kinase inhibition, identifying compounds with superior inhibitory potency and improved GI safety profiles (Tariq et al., 2018).
Zukünftige Richtungen
The future directions for research on “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide” and related compounds could include further exploration of their potential therapeutic applications, given the reported hypoglycemic and hypolipidemic actions of a related compound . Additionally, further work could be done to optimize the synthesis of these compounds and to investigate their mechanisms of action .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-4-2-3-5-16(14)23-9-8-21-20(23)27-12-19(24)22-11-15-6-7-17-18(10-15)26-13-25-17/h2-10H,11-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRQTEJOPLUOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B2851395.png)
![6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2851397.png)
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B2851398.png)




![N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2851406.png)


![Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2851411.png)



